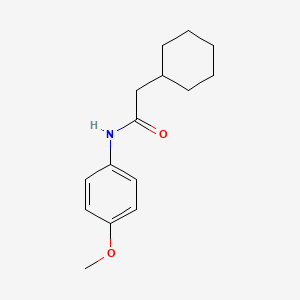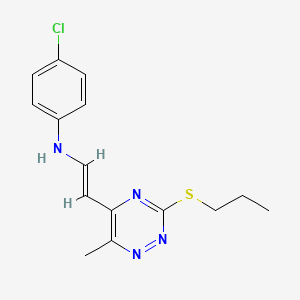
4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline is an organic compound that features a unique triazine ring substituted with various groups. Known for its distinct chemical properties, this compound is of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Initial Step: : The synthesis typically begins with the preparation of 6-methyl-3-(propylsulfanyl)-1,2,4-triazine, which is obtained by reacting appropriate thioethers with triazine precursors.
Intermediate Formation: : Subsequent vinylation of this triazine compound is carried out using suitable vinyl halides.
Final Step: : The vinylated product undergoes chlorination and is then reacted with 4-chloroaniline under specific conditions to form the final compound. Key reaction conditions involve controlled temperature and pH to ensure proper substitutions without side reactions.
Industrial Production Methods
Large-scale production might employ flow reactors to maintain consistent reaction conditions and purity. Techniques like crystallization and solvent extraction are used to purify the compound post-synthesis.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidative degradation, primarily affecting the methyl and propylsulfanyl groups.
Reduction: : Reductive conditions can alter the vinyl and chloro substituents.
Substitution: : Nucleophilic substitution at the chloro site is common, given its activated nature.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Hydrogen gas, palladium catalysts.
Substitution: : Various nucleophiles under alkaline conditions.
Major Products
Oxidative and reductive reactions lead to demethylated or depropylated analogs, while substitution reactions produce a myriad of derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemical research, the unique structure of this compound serves as a scaffold for synthesizing other complex molecules.
Biology
In biological contexts, it may be used as a biochemical probe due to its reactive functional groups, allowing for the study of molecular interactions and pathways.
Medicine
The compound's potential bioactivity is being explored, though no specific pharmaceutical applications are currently well-documented.
Industry
Industrially, it might serve as an intermediate in the synthesis of agrochemicals and dyes, given its functional diversity.
作用机制
The effects of 4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline largely depend on its interactions at the molecular level. It can bind to specific proteins or enzymes, altering their activity and leading to downstream biological effects. Its exact pathways and molecular targets require further elucidation through ongoing research.
相似化合物的比较
Compared to other triazine-based compounds:
4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline: has distinct properties due to its propylsulfanyl group and vinyl substituent.
Similar Compounds: : 4-Chloro-N-(2-(3-methyl-1,2,4-triazin-5-yl)vinyl)aniline, 4-Chloro-N-(2-(6-methyl-1,2,4-triazin-3-yl)vinyl)aniline.
属性
IUPAC Name |
4-chloro-N-[(E)-2-(6-methyl-3-propylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4S/c1-3-10-21-15-18-14(11(2)19-20-15)8-9-17-13-6-4-12(16)5-7-13/h4-9,17H,3,10H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZOJPYSFJFREV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(N=N1)C)C=CNC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C(N=N1)C)/C=C/NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
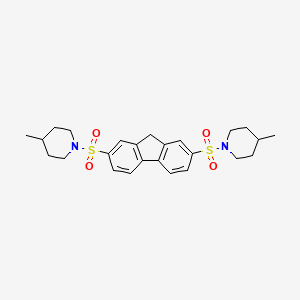
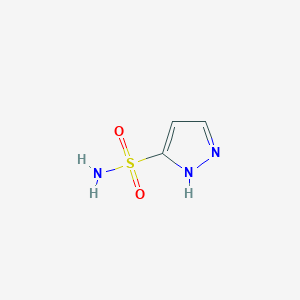
![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2887766.png)
![N-(3,4-dimethylphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2887767.png)

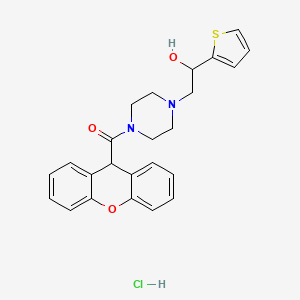
![ethyl 9-[2-(1H-indol-3-yl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B2887772.png)
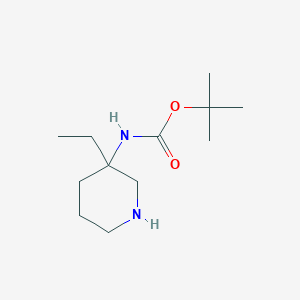
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2887774.png)
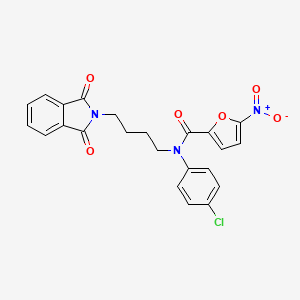
![methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2887777.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate](/img/structure/B2887778.png)
![[2-(3,4-Dimethoxyphenyl)ethyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine](/img/structure/B2887781.png)
